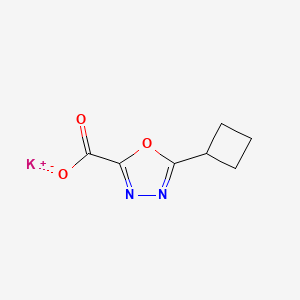

Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate

Description

Properties

Molecular Formula |

C7H7KN2O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

potassium;5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate |

InChI |

InChI=1S/C7H8N2O3.K/c10-7(11)6-9-8-5(12-6)4-2-1-3-4;/h4H,1-3H2,(H,10,11);/q;+1/p-1 |

InChI Key |

CTUADTXENMHTMW-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(C1)C2=NN=C(O2)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine to mediate the cyclization process . The reaction conditions often require a controlled temperature environment to ensure the proper formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit key proteins involved in cell proliferation, such as AKT serine/threonine kinase 1 (AKT1), SRC proto-oncogene, and epidermal growth factor receptor (EGFR). These interactions can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Properties of Selected 1,3,4-Oxadiazole Carboxylates

* Inferred data based on structural analogs.

Structural and Functional Differences

Substituent Effects on Physicochemical Properties: Cyclobutyl vs. Methyl vs. Aromatic Groups: The methyl-substituted derivative (C₄H₃KN₂O₃) has the lowest molecular weight (166.18 g/mol) and is widely used as an active pharmaceutical ingredient (API) intermediate due to its straightforward synthesis and stability . In contrast, the pyridin-4-yl-substituted analog (C₈H₄KN₃O₃) exhibits higher molecular weight (229.23 g/mol) and may serve as a ligand in metal coordination complexes .

Synthetic Routes :

- Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is synthesized via cyclization of thiosemicarbazides followed by carboxylation and potassium salt formation . Similar methods are likely applicable to the cyclobutyl derivative, though the cyclobutyl substituent may require tailored reaction conditions to manage steric hindrance.

Applications :

- The methyl analog is a key intermediate in the production of raltegravir, an HIV integrase inhibitor .

- The pyridin-4-yl derivative’s aromaticity and nitrogen content suggest utility in materials science or as a bioactive scaffold .

Notes and Limitations

The absence of direct experimental data for Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate necessitates reliance on structural analogs for property predictions.

Further studies are required to validate its synthetic pathways, stability, and biological activity.

Q & A

Q. What are the recommended synthetic routes for Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate?

The synthesis typically involves cyclization reactions of hydrazide precursors. A common method includes:

Hydrazide Formation : Reacting cyclobutane carboxylic acid hydrazide with a carbonyl source (e.g., ethyl chlorooxoacetate) to form intermediate hydrazides.

Cyclization : Using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to cyclize the hydrazide into the 1,3,4-oxadiazole ring.

Salt Formation : Neutralizing the carboxylic acid intermediate with potassium hydroxide to yield the potassium salt.

Optimization of reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 hydrazide:carbonyl agent) can improve yields .

Q. How can researchers confirm the structural integrity of this compound?

Key characterization methods include:

- NMR Spectroscopy : - and -NMR to verify cyclobutyl proton environments (δ 2.5–3.5 ppm) and oxadiazole ring carbons (δ 160–170 ppm).

- FT-IR : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1240–1280 cm⁻¹ (C-O-C in oxadiazole).

- X-ray Crystallography : Resolves bond lengths (e.g., 1.33–1.37 Å for N-O in oxadiazole) and confirms cyclobutyl geometry .

- Elemental Analysis : Matches theoretical/practical C, H, N, and K content (±0.3% tolerance) .

Advanced Research Questions

Q. How does the cyclobutyl substituent influence electronic properties compared to other groups?

The cyclobutyl group introduces ring strain (90° bond angles), enhancing electrophilicity at the oxadiazole core. Comparative studies show:

- Electron-Withdrawing Effect : Cyclobutyl’s sp³ hybridization reduces electron density on the oxadiazole ring vs. aryl/alkyl groups.

- Steric Effects : The bulky cyclobutyl group may hinder interactions in biological targets (e.g., enzyme active sites). Computational DFT studies (B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

Bioavailability Testing : Measure solubility (logP via shake-flask method) and metabolic stability (hepatic microsomal assays).

Formulation Adjustments : Use prodrug strategies (e.g., ester prodrugs) or nanoencapsulation to enhance in vivo delivery.

Pharmacokinetic Profiling : Conduct LC-MS/MS studies to track metabolite formation and tissue distribution. Discrepancies often arise from poor absorption or rapid clearance .

Q. How to design SAR studies for the oxadiazole core in biological systems?

Core Modifications : Synthesize analogs with varied substituents (e.g., methyl, phenyl) at the 5-position.

Biological Assays : Test inhibitory activity against targets like histone deacetylases (HDACs) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).

Computational Docking : Use AutoDock Vina to predict binding poses in HDAC active sites. Correlate IC₅₀ values with substituent electronic profiles .

Q. What analytical methods assess purity and stability under storage?

- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed carboxylic acid) using a C18 column (acetonitrile/water gradient).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability).

- Karl Fischer Titration : Measure moisture content (<0.5% recommended for long-term storage at -20°C) .

Methodological Considerations

Q. Safety protocols for handling Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate

Q. Computational modeling for material property prediction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.